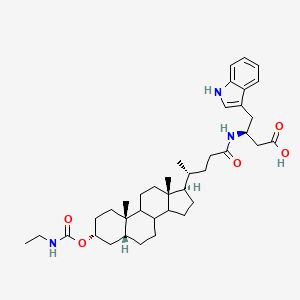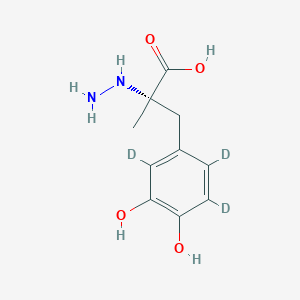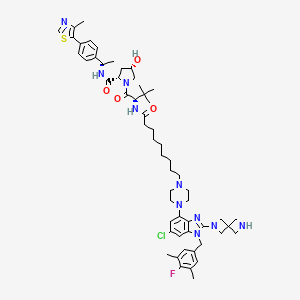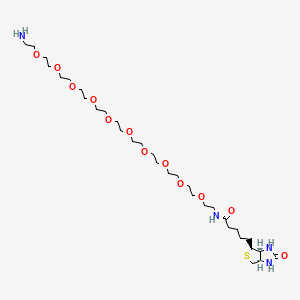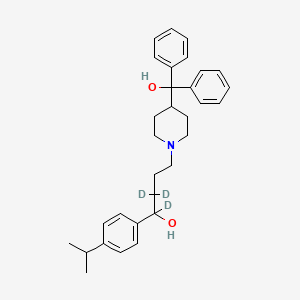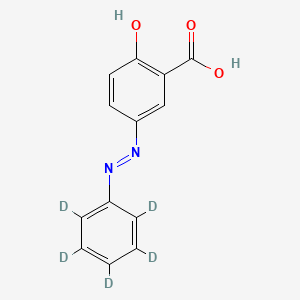
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is a deuterium-labeled derivative of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in various analytical techniques .
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 can be synthesized by reacting phenylamine with 2-hydroxybenzoic acid under specific conditions. The reaction typically involves the use of a diazotization process, where phenylamine is first converted to a diazonium salt, which then reacts with 2-hydroxybenzoic acid to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .
化学反応の分析
Types of Reactions
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in analytical chemistry, helping to study reaction mechanisms and pathways.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of dyes and pigments due to its stable azo group
作用機序
The mechanism of action of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles, making it useful in studying drug metabolism and distribution. The compound can inhibit certain enzymes or interact with specific receptors, leading to its observed effects .
類似化合物との比較
Similar Compounds
2-Hydroxy-5-(phenyldiazenyl)benzoic acid: The non-deuterated version of the compound.
4-(Phenylazo)benzoic acid: Another azo compound with similar properties.
5-(Phenylazo)salicylic acid: A structurally related compound with similar applications
Uniqueness
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is unique due to the presence of deuterium, which enhances its stability and makes it particularly useful in analytical and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in various research applications .
特性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC名 |
2-hydroxy-5-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/i1D,2D,3D,4D,5D |
InChIキー |
JHDYSXXPQIFFJZ-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



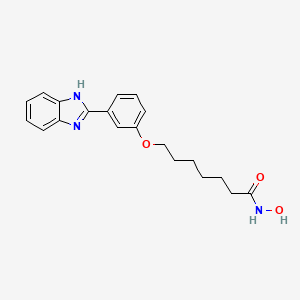

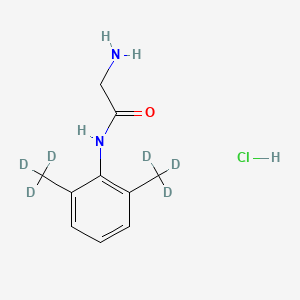
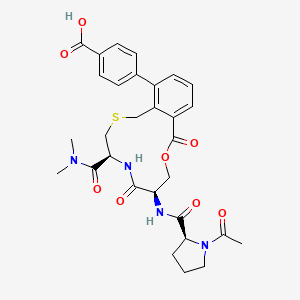
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
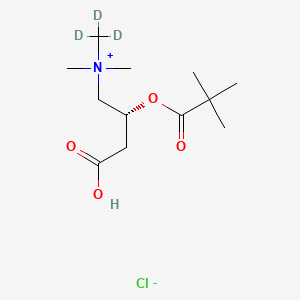
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
